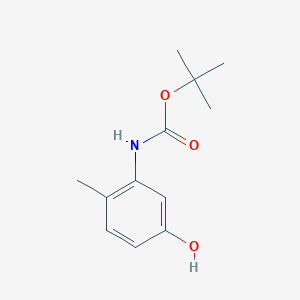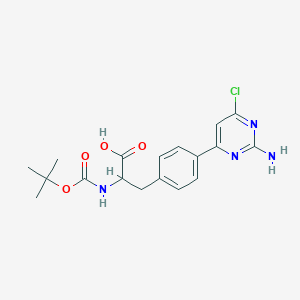![molecular formula C17H23BrN4O B8740185 4-{[5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)-6-methyl-4-pyrimidinyl]amino}cyclohexanol CAS No. 1013099-51-8](/img/structure/B8740185.png)
4-{[5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)-6-methyl-4-pyrimidinyl]amino}cyclohexanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)-6-methyl-4-pyrimidinyl]amino}cyclohexanol is a complex organic compound with a unique structure that includes a brominated pyrimidine ring, a pyrrole moiety, and a cyclohexanol group. This compound is of interest in various fields of scientific research due to its potential biological activities and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)-6-methyl-4-pyrimidinyl]amino}cyclohexanol typically involves multi-step organic reactions. The process begins with the bromination of a pyrimidine precursor, followed by the introduction of the pyrrole group through a substitution reaction. The final step involves the formation of the cyclohexanol moiety through a reduction reaction. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
4-{[5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)-6-methyl-4-pyrimidinyl]amino}cyclohexanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the cyclohexanol group.
Substitution: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The reactions typically require controlled conditions, including specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the pyrimidine ring.
科学研究应用
4-{[5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)-6-methyl-4-pyrimidinyl]amino}cyclohexanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: The compound may be used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-{[5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)-6-methyl-4-pyrimidinyl]amino}cyclohexanol involves its interaction with specific molecular targets. The brominated pyrimidine ring and pyrrole moiety can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The cyclohexanol group may also play a role in the compound’s overall biological activity by affecting its solubility and cellular uptake.
相似化合物的比较
Similar Compounds
- cis-4-(5-Chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)-6-methylpyrimidin-4-ylamino)cyclohexanol
- cis-4-(5-Fluoro-2-(2,5-dimethyl-1H-pyrrol-1-yl)-6-methylpyrimidin-4-ylamino)cyclohexanol
Uniqueness
4-{[5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)-6-methyl-4-pyrimidinyl]amino}cyclohexanol is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro and fluoro analogs. The specific arrangement of functional groups also contributes to its distinct chemical and physical properties.
属性
CAS 编号 |
1013099-51-8 |
|---|---|
分子式 |
C17H23BrN4O |
分子量 |
379.3 g/mol |
IUPAC 名称 |
4-[[5-bromo-2-(2,5-dimethylpyrrol-1-yl)-6-methylpyrimidin-4-yl]amino]cyclohexan-1-ol |
InChI |
InChI=1S/C17H23BrN4O/c1-10-4-5-11(2)22(10)17-19-12(3)15(18)16(21-17)20-13-6-8-14(23)9-7-13/h4-5,13-14,23H,6-9H2,1-3H3,(H,19,20,21) |
InChI 键 |
ULYWRYMKLSKBHN-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(N1C2=NC(=C(C(=N2)NC3CCC(CC3)O)Br)C)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Chloro-2-methyl-[1,6]naphthyridin-3-ol](/img/structure/B8740115.png)






![4-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)morpholine](/img/structure/B8740156.png)



![3-ChloroBenzo[4,5]thieno[2,3-b ]pyridine](/img/structure/B8740188.png)

